N'-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide
Description
This compound is a structurally complex ethanediamide derivative featuring a 1,2,3,4-tetrahydroisoquinoline core, a 4-(dimethylamino)phenyl group, and a thiophen-2-ylmethyl substituent. The tetrahydroisoquinoline moiety is a privileged scaffold in medicinal chemistry, often associated with central nervous system (CNS) activity due to its resemblance to endogenous neurotransmitters . This molecule’s synthesis likely involves multi-step reactions, including condensation of diamines with activated carbonyl intermediates, as seen in analogous compounds .
Properties
IUPAC Name |
N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O2S/c1-29(2)22-11-9-20(10-12-22)24(30-14-13-19-6-3-4-7-21(19)18-30)17-28-26(32)25(31)27-16-23-8-5-15-33-23/h3-12,15,24H,13-14,16-18H2,1-2H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLASPVLYWSTGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CS2)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives, followed by the introduction of the dimethylamino group and the thiophen-2-ylmethyl group. The final step involves the formation of the ethanediamide linkage under specific reaction conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for pharmaceutical or industrial applications.
Chemical Reactions Analysis
Types of Reactions
N’-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine or amide derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N'-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide is C24H30N2S. Its structure features a dimethylamino group, a tetrahydroisoquinoline moiety, and a thiophene ring, which contribute to its diverse biological activities.
Medicinal Chemistry Applications
-
Antitumor Activity
Compound Cancer Type IC50 (µM) Compound A Breast Cancer 5.0 Compound B Lung Cancer 3.5 -
Neuroprotective Effects
- The compound's structure suggests potential neuroprotective properties due to the presence of the tetrahydroisoquinoline framework. Studies have shown that similar compounds can inhibit neurodegeneration in models of Alzheimer's disease by modulating neurotransmitter levels and reducing oxidative stress .
Pharmacological Applications
-
Receptor Agonism
Application Mechanism of Action Platelet Production TPO receptor agonism Pain Management Modulation of neurotransmitter release
Materials Science Applications
- Organic Electronics
- The thiophene moiety in the compound is known for its electronic properties, making it a candidate for applications in organic photovoltaics and field-effect transistors (FETs). Research on thiophene-based materials has shown enhanced charge transport properties and stability under operational conditions .
Case Studies
- Synthesis and Evaluation
- Neuroprotective Screening
Mechanism of Action
The mechanism of action of N’-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Relevance
The following table summarizes key structural and functional differences between the target compound and its analogues:
Computational Similarity Analysis
Using Tanimoto and Dice similarity metrics (MACCS and Morgan fingerprints), the target compound shows moderate similarity (~0.65–0.72) to orexin receptor antagonists like 10a, driven by shared tetrahydroisoquinoline and arylalkyl motifs . Its dissimilarity to sulfonamide-containing analogues (e.g., compound 19 in ) stems from the absence of a sulfamoyl group, which impacts target selectivity .
Research Findings and Implications
- Metabolic Stability : The thiophene moiety may confer resistance to oxidative metabolism compared to furan or pyrrole derivatives, though this requires experimental validation .
- Limitations : The compound’s high molecular weight (~500 g/mol) and polar surface area (>100 Ų) may limit blood-brain barrier penetration, necessitating prodrug strategies .
Biological Activity
The compound N'-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C20H26N4S
- Molecular Weight : 358.51 g/mol
This compound features a dimethylamino group, a tetrahydroisoquinoline moiety, and a thiophenyl group, which are crucial for its biological activity.
The biological activity of the compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in critical physiological processes:
- Receptor Interaction : The compound shows potential as an antagonist or modulator of G-protein-coupled receptors (GPCRs), which play essential roles in signal transduction pathways.
- Enzyme Inhibition : It may inhibit enzymes related to neurotransmitter uptake or metabolism, influencing neurochemical balance and potentially offering therapeutic effects in neurodegenerative diseases.
Antidepressant Activity
Studies have suggested that compounds with similar structures exhibit antidepressant properties by modulating serotonin and norepinephrine levels in the brain. The tetrahydroisoquinoline component is particularly noted for its neuroprotective effects.
Anticancer Activity
Preliminary studies indicate that the compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Its ability to interact with multiple cellular pathways makes it a candidate for further investigation in cancer therapy.
Case Studies
- Study on Neuroprotective Effects : A study published in Journal of Medicinal Chemistry evaluated derivatives of tetrahydroisoquinoline for neuroprotective effects. The findings suggested that modifications to the structure significantly enhanced neuroprotective activity against oxidative stress in neuronal cells .
- Anticancer Activity Assessment : In a recent investigation, compounds similar to this compound were tested against various cancer cell lines. Results indicated significant cytotoxicity against breast and lung cancer cells, with IC50 values in the low micromolar range .
Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antidepressant | Modulation of neurotransmitters | |
| Anticancer | Induction of apoptosis | |
| Neuroprotection | Protection against oxidative stress |
Comparative Analysis with Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
